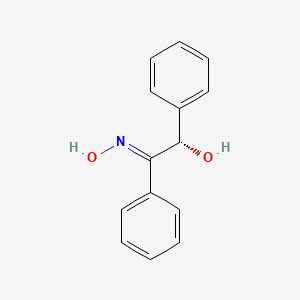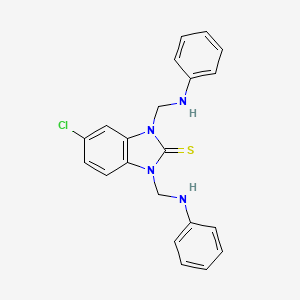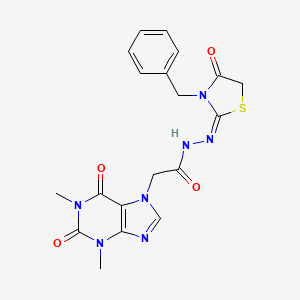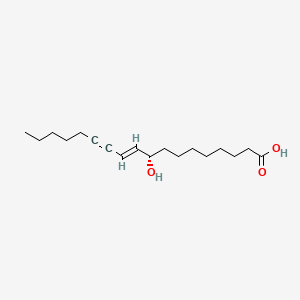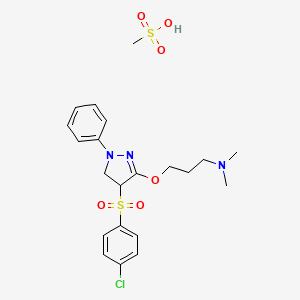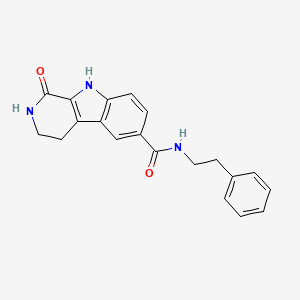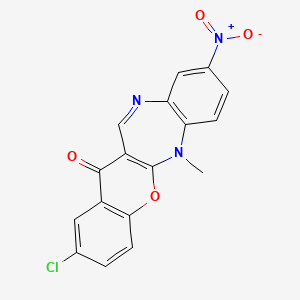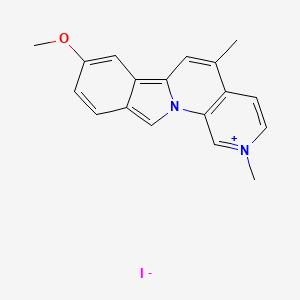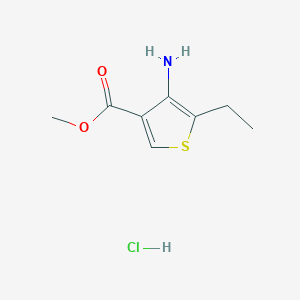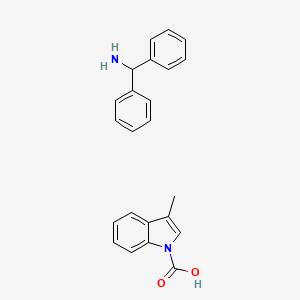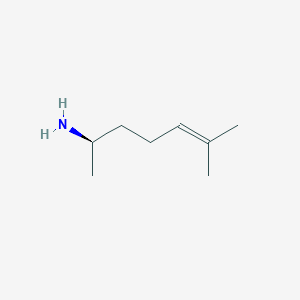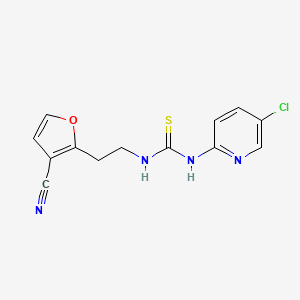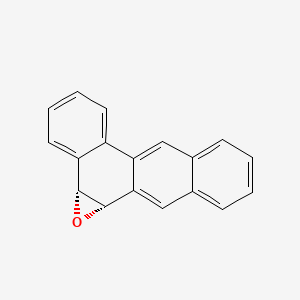
5,6-Epoxy-5,6-dihydrobenz(a)anthracene, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Epoxy-5,6-dihydrobenz(a)anthracene, (-)-: is an arene epoxide that is derived from benz(a)anthracene. It is a polycyclic aromatic hydrocarbon (PAH) with an epoxide functional group at the 5,6-position. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-epoxy-5,6-dihydrobenz(a)anthracene typically involves the epoxidation of benz(a)anthracene. One common method is the reaction of benz(a)anthracene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography .
Industrial Production Methods: While specific industrial production methods for 5,6-epoxy-5,6-dihydrobenz(a)anthracene are not well-documented, the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5,6-Epoxy-5,6-dihydrobenz(a)anthracene undergoes various chemical reactions, including:
Hydrolysis: The epoxide ring can be opened by water or aqueous acids to form dihydrodiols.
Reduction: The compound can be reduced to form dihydrobenz(a)anthracene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) at room temperature.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed:
Hydrolysis: 5,6-Dihydro-5,6-dihydroxybenz(a)anthracene.
Reduction: 5,6-Dihydrobenz(a)anthracene.
Substitution: Various substituted benz(a)anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Epoxy-5,6-dihydrobenz(a)anthracene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of epoxides and PAHs.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, due to its potential mutagenic properties.
Medicine: Studied for its role in the metabolic activation of PAHs and its implications in carcinogenesis.
Mechanism of Action
The mechanism of action of 5,6-epoxy-5,6-dihydrobenz(a)anthracene involves its interaction with cellular components. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, which further enhances its reactivity and potential to cause cellular damage .
Comparison with Similar Compounds
Benz(a)anthracene: The parent hydrocarbon without the epoxide group.
7,12-Dimethylbenz(a)anthracene: A structurally similar PAH with methyl groups at the 7 and 12 positions.
Dibenz(a,h)anthracene: Another PAH with a different ring structure.
Uniqueness: 5,6-Epoxy-5,6-dihydrobenz(a)anthracene is unique due to the presence of the epoxide group, which significantly alters its chemical reactivity and biological activity compared to its parent hydrocarbon and other similar PAHs. The epoxide group makes it more reactive towards nucleophiles and increases its potential to form DNA adducts, making it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .
Properties
CAS No. |
74444-65-8 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
(2S,4R)-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |
InChI |
InChI=1S/C18H12O/c1-2-6-12-10-16-15(9-11(12)5-1)13-7-3-4-8-14(13)17-18(16)19-17/h1-10,17-18H/t17-,18+/m1/s1 |
InChI Key |
APIRAYPNDXRJBP-MSOLQXFVSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C4=CC=CC=C4[C@@H]5[C@H](C3=CC2=C1)O5 |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C5C(C3=CC2=C1)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


